In-Depth Technical Guide: tert-Butyl 4-(2-aminoethyl)benzoate
In-Depth Technical Guide: tert-Butyl 4-(2-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of tert-Butyl 4-(2-aminoethyl)benzoate, a versatile building block in pharmaceutical and medicinal chemistry. This document consolidates essential physicochemical data, a detailed experimental synthesis protocol, and safety information to support its application in research and development.
Core Properties and Physicochemical Data
tert-Butyl 4-(2-aminoethyl)benzoate is a para-substituted benzoic acid derivative featuring a tert-butyl ester and an aminoethyl group. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be cleaved under acidic conditions, while the primary amine provides a reactive site for further chemical modifications.
Table 1: Physicochemical Properties of tert-Butyl 4-(2-aminoethyl)benzoate
| Property | Value | Source |
| CAS Number | 135482-70-1 | N/A |
| Molecular Formula | C₁₃H₁₉NO₂ | N/A |
| Molecular Weight | 221.30 g/mol | N/A |
| Appearance | Colorless oil (for the nitrile intermediate) | [1] |
| pKa (amine) | 8.2 (estimated) | [2] |
| pKa (hydrochloride) | 2.1 (estimated) | [2] |
| Solubility | High solubility in polar solvents (e.g., water, methanol) for the hydrochloride salt. | [2] |
| Thermal Stability | Decomposes above 250°C. | [2] |
Synthesis and Experimental Protocols
The synthesis of tert-Butyl 4-(2-aminoethyl)benzoate hydrochloride can be achieved through a two-step process starting from α-Bromo-4-toluic acid. The general workflow involves the formation of a nitrile intermediate followed by hydrogenation.
Synthesis Workflow
Caption: Synthesis of tert-Butyl 4-(2-aminoethyl)benzoate HCl.
Step 1: Synthesis of tert-Butyl 4-(cyanomethyl)benzoate
This step involves the reaction of α-Bromo-4-toluic acid with an isourea derivative in dichloromethane (DCM) to yield the tert-butyl ester nitrile intermediate.
Experimental Protocol:
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Suspend α-Bromo-4-toluic acid (10 g, 46.5 mmol) in dichloromethane (DCM).
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Add a solution of isourea (18.6 g, 93 mmol) in DCM (50 mL) dropwise to the suspension.
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Reflux the resulting mixture for 6 hours.
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Add another portion of isourea (18.6 g, 46.5 mmol).
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Continue refluxing the mixture.
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Upon completion, work up the reaction to isolate tert-Butyl 4-(cyanomethyl)benzoate. The product is obtained as a colorless oil (8.2 g, 76% yield).[1]
Characterization of Intermediate:
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¹H NMR (CDCl₃): δ 8.01 (d, J = 8.3 Hz, 2H), 7.40 (d, J = 8.3 Hz, 2H), 3.82 (s, 2H), 1.61 (s, 9H).[1]
Step 2: Synthesis of tert-Butyl 4-(2-aminoethyl)benzoate hydrochloride
The nitrile intermediate is then hydrogenated to the corresponding primary amine and subsequently converted to its hydrochloride salt.
Experimental Protocol:
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Dissolve tert-Butyl 4-(cyanomethyl)benzoate (5.0 g, 23.6 mmol) in a mixture of methanol/acetic acid (4:1, v/v, 150 mL).
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Add palladium on charcoal (1.5 g, 10% Pd) to the solution.
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Hydrogenate the mixture under a balloon pressure of hydrogen overnight.
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Remove the catalyst by filtration.
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Add toluene (250 mL) to the filtrate and evaporate the solvent in vacuo. Repeat this process two times.
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Dissolve the resulting oily residue in toluene (150 mL).
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Add a solution of hydrochloric acid in diethyl ether (1 M, 60 mL) to precipitate the hydrochloride salt.[1]
Purification and Characterization
Purification:
The crude product can be purified by standard techniques such as flash chromatography on silica gel.[1]
Characterization:
While specific spectroscopic data for the final product is not detailed in the primary literature found, standard analytical methods would be employed for its characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, including the presence of the tert-butyl group, the aromatic protons, and the ethylamine chain.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify functional groups such as the N-H stretch of the amine, the C=O stretch of the ester, and aromatic C-H bonds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for tert-Butyl 4-(2-aminoethyl)benzoate was not located, general laboratory safety precautions should be observed when handling this compound. It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Applications in Drug Development
tert-Butyl 4-(2-aminoethyl)benzoate is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The primary amine serves as a key functional handle for introducing pharmacophores through acylation or sulfonylation reactions. The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the carboxylic acid, which can then be used for conjugation to other molecules, such as in the formation of antibody-drug conjugates (ADCs).[2] The steric bulk of the tert-butyl group also provides stability during synthetic manipulations.[2]



